Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Overview
Description
Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is a chemical compound with the molecular formula C15H29N3O2 . It is a unique chemical structure that falls under the category of spiro compounds, which are bicyclic compounds with one atom common to both rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro configuration, which involves two cyclic structures sharing a single atom . This structure is further characterized by the presence of three nitrogen atoms and a carboxylate group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.410 Da . Other physical and chemical properties such as melting point, boiling point, density, and solubility can be determined through experimental methods .Scientific Research Applications
Structural Analysis and Mirror Symmetry
One study reports on a structurally related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate , highlighting its crystal structure and mirror symmetry. The hexahydropyrimidine ring in this molecule adopts a chair conformation, demonstrating the importance of spirocyclic compounds in studying conformational dynamics and molecular symmetry (Dong et al., 1999).
Reactivity and Derivative Synthesis
Another research area involves the reactivity of similar triazaspirocyclic compounds, where the study on 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one explores its reactivity under various conditions to form new derivatives. This showcases the compound's versatility in synthesizing biologically active molecules and potential pharmaceuticals (Mironovich & Shcherbinin, 2014).
Novel Compound Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the development of new synthetic routes to previously unknown bifunctional spirocyclic compounds. Such compounds are valuable for further chemical modifications, opening pathways to novel chemical entities that can be explored for various applications, including drug discovery and material science (Meyers et al., 2009).
Conformational Analysis
Research on spirocyclic compounds also extends to conformational analysis, where spirolactams are studied as conformationally restricted pseudopeptides. These studies are crucial for understanding the spatial arrangement of atoms in molecules and developing peptides with specific biological activities (Fernandez et al., 2002).
Applications in Luminescence
The study of lanthanide complexes with 1,4,7-triazacyclononane-based pyridine containing ligands shows the impact of ligand substitution on quantum yields, highlighting the potential of such complexes in luminescence and their applications in bioimaging and sensors (Nocton et al., 2009).
Mechanism of Action
The mechanism of action of Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is not specified in the available resources. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on its specific chemical structure and properties .
Properties
IUPAC Name |
tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)18-10-6-15(7-11-18)12-16-8-5-9-17(15)4/h16H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUNPMZOFUVVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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